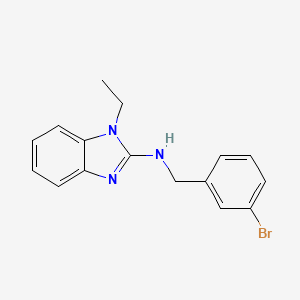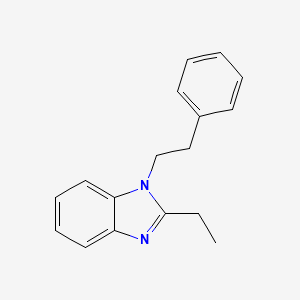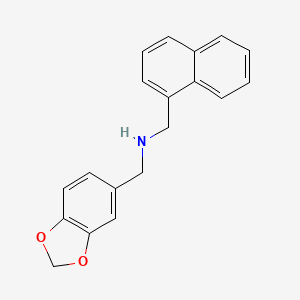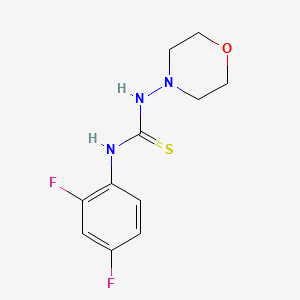![molecular formula C20H19FO3 B5821335 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as FLB-457, is a chemical compound that belongs to the class of benzoxazinones. It has been extensively studied for its potential use as a research tool in neuroscience and pharmacology.
Applications De Recherche Scientifique
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been used as a research tool in neuroscience and pharmacology due to its high affinity and selectivity for dopamine D2 receptors. It has been shown to be a potent antagonist of D2 receptors, which are involved in the regulation of motor function, reward, and addiction. 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been used to study the role of D2 receptors in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction.
Mécanisme D'action
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one acts as a competitive antagonist of dopamine D2 receptors. It binds to the receptor with high affinity and prevents the binding of dopamine, which is the endogenous ligand for the receptor. This leads to a decrease in the activation of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of motor function, reward, and addiction.
Biochemical and Physiological Effects:
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is a key brain region involved in the regulation of motor function and reward. It has also been shown to decrease the locomotor activity of animals, which is a measure of their motor function. In addition, 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and amphetamine, which is a measure of their addictive potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is its high affinity and selectivity for dopamine D2 receptors. This makes it a valuable research tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has a relatively short half-life, which can limit its usefulness in long-term studies.
Orientations Futures
There are several future directions for the use of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in research. One possible direction is the development of new derivatives of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one with improved solubility and pharmacokinetic properties. Another direction is the use of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Finally, 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one could be used to study the role of dopamine D2 receptors in other physiological processes, such as metabolism and immune function.
Méthodes De Synthèse
The synthesis of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the reaction of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one with 2-fluorobenzyl bromide in the presence of a base. The reaction proceeds via an SNAr mechanism and yields 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one as a white solid with a purity of >98%.
Propriétés
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO3/c1-3-6-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-15-7-4-5-8-17(15)21/h4-5,7-11H,3,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBYFRIWLJYRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)

![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)




![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)


![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)

